4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-methylbenzamide
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Overview
Description
4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-methylbenzamide is an organic compound with the molecular formula C12H13BrN2O. This compound is characterized by the presence of a bromine atom, a cyanomethyl group, a cyclopropyl group, and a 2-methylbenzamide moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-methylbenzamide can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzoic acid.
Cyclopropylation: The intermediate product is then subjected to cyclopropylation using cyclopropylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The presence of the cyclopropyl group allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Scientific Research Applications
4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-methylbenzamide involves its interaction with specific molecular targets. The bromine atom and the cyanomethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(cyanomethyl)benzamide: Lacks the cyclopropyl and 2-methyl groups.
4-bromo-N-(cyanomethyl)-N-cyclopropylbenzamide: Lacks the 2-methyl group.
4-bromo-N-(cyanomethyl)-2-methylbenzamide: Lacks the cyclopropyl group.
Uniqueness
4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-methylbenzamide is unique due to the presence of all three functional groups: the bromine atom, the cyanomethyl group, and the cyclopropyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9-8-10(14)2-5-12(9)13(17)16(7-6-15)11-3-4-11/h2,5,8,11H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWOTJBBAZEHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N(CC#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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